1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with a 3-chloro-4-methylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one typically involves the reaction of 3-chloro-4-methylaniline with a suitable pyrrolidinone precursor. One common method includes the use of acetic acid as a solvent, where the reaction proceeds efficiently to yield the desired compound with good purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it interferes with photosynthesis by inhibiting the fixation of carbon dioxide in plant leaves . This inhibition is more pronounced under light conditions, suggesting its role in disrupting the photosynthetic electron transport chain.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-methylurea: Shares a similar structural motif but differs in the presence of a urea group instead of a pyrrolidinone ring.
1-(3-Chloro-4-methylphenyl)ethanone: Another related compound with a simpler structure, featuring an ethanone group instead of a pyrrolidinone ring.
Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a substituted phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
2884-69-7 |
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Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-8-3-4-10(7-11(8)13)14-6-5-9(2)12(14)15/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
IDCUDPFNBCHCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1=O)C2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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